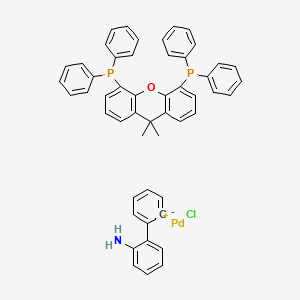

Xantphos palladacycle gen 2

描述

Evolution of Palladium Precatalysts in Modern Cross-Coupling Methodologies

The journey of palladium catalysis has been marked by a significant evolution from simple palladium salts and in-situ generated catalysts to well-defined, pre-formed complexes known as precatalysts. researchgate.netuvic.ca Initially, catalysts were often formed by mixing a palladium source, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), with a phosphine (B1218219) ligand directly in the reaction vessel. nih.gov While effective to some extent, this approach suffered from drawbacks including the use of excess ligand, which could inhibit catalysis, and the presence of impurities in palladium sources that could lead to inconsistent results. nih.govnih.gov

The development of well-defined precatalysts, such as palladacycles, represented a major leap forward. nih.gov These air- and moisture-stable Pd(II) complexes provided a reliable 1:1 ligand-to-palladium ratio and could be activated under reaction conditions to generate the catalytically active Pd(0) species. researchgate.net This led to improved reaction efficiency, lower catalyst loadings, and greater reproducibility. nih.gov The Buchwald group, in particular, has been instrumental in developing generations of highly active and versatile biarylphosphine-ligated palladium precatalysts. sigmaaldrich.com

The first-generation (G1) Buchwald precatalysts, based on a 2-phenylethan-1-amine scaffold, offered enhanced stability and could generate the active Pd(0) species without exogenous additives. sigmaaldrich-jp.com However, their activation often required strong bases or elevated temperatures. sigmaaldrich-jp.com This limitation spurred the development of subsequent generations with improved activation profiles.

Foundational Aspects of the XantPhos (B1684198) Ligand System in Homogeneous Palladium Catalysis

The effectiveness of a palladium precatalyst is intrinsically linked to the properties of its ancillary ligand. The XantPhos ligand (9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene) is a cornerstone in palladium catalysis due to its unique structural and electronic features. acs.orgnih.gov

A defining characteristic of XantPhos is its large, well-defined "bite angle" – the P-Pd-P bond angle formed when it chelates to the palladium center. wikipedia.org XantPhos possesses a natural bite angle of approximately 108° to 112°, which is significantly wider than that of many other diphosphine ligands. researchgate.netnih.gov This wide bite angle has several profound effects on the catalytic cycle:

It promotes the reductive elimination step, which is often the product-forming and rate-determining step in many cross-coupling reactions. wikipedia.org

It can help to stabilize the catalytically active monoligated Pd(0) species. mit.edu

The rigid xanthene backbone restricts conformational flexibility, which can lead to higher selectivity in certain reactions. nih.govnih.gov

Furthermore, the electron-rich nature of the phosphine groups in XantPhos enhances the electron density at the palladium center, which facilitates the oxidative addition of aryl halides to the Pd(0) complex, a crucial initial step in the catalytic cycle. sigmaaldrich.com The combination of these steric and electronic properties makes the XantPhos ligand system exceptionally versatile and effective in a wide range of palladium-catalyzed transformations, including C-N (Buchwald-Hartwig amination) and C-O bond-forming reactions. nih.govnih.gov

Distinctive Features and Advancements Introduced by Second-Generation (G2) Buchwald Precatalysts

The second-generation (G2) Buchwald precatalysts, including XantPhos-Pd-G2, represent a significant improvement over their G1 predecessors. The key innovation in the G2 architecture is the replacement of the 2-phenylethan-1-amine scaffold with a 2-aminobiphenyl (B1664054) group. sigmaaldrich-jp.comsigmaaldrich.com

This structural modification has a critical impact on the activation of the precatalyst. The 2-aminobiphenyl-derived ligand is more acidic, which allows for the generation of the active LPd(0) species at room temperature using weaker bases like carbonates and phosphates. sigmaaldrich.comsigmaaldrich-jp.com The activation mechanism involves the reductive elimination of carbazole (B46965), a benign byproduct, to yield the highly reactive Pd(0) complex.

The key features and advantages of G2 precatalysts like XantPhos-Pd-G2 include:

Air and moisture stability : They are solid compounds that can be handled and stored without special precautions. sigmaaldrich-jp.com

High efficiency and low catalyst loadings : They are highly active, often requiring only low molar percentages to achieve high yields. sigmaaldrich.com

Mild reaction conditions : Their facile activation allows reactions to be conducted at lower temperatures. sigmaaldrich-jp.comsigmaaldrich.com

Short reaction times : The high activity translates to faster reaction rates. sigmaaldrich.com

Broad substrate scope : They are effective for a wide range of cross-coupling reactions, including challenging transformations. sigmaaldrich.commdpi.com

These advancements have made G2 precatalysts, and specifically XantPhos-Pd-G2, powerful tools for synthetic chemists, enabling the efficient construction of complex molecules under user-friendly conditions. sigmaaldrich.com

Research Significance and Broader Impact of XantPhos-Pd-G2 in Contemporary Organic Chemistry

XantPhos-Pd-G2 has established itself as a go-to catalyst for a variety of critical organic transformations, most notably the Buchwald-Hartwig amination for forming C-N bonds and related C-O coupling reactions. chemicalbook.comnih.gov Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). smolecule.comresearchgate.net

For instance, XantPhos-Pd-G2 has been successfully employed in the kilogram-scale synthesis of GDC-0022, an inhibitor of the retinoic acid receptor-related orphan receptor γ (RORc). researchgate.net In this synthesis, the precatalyst was pivotal for a challenging late-stage C-N coupling reaction. researchgate.net Research has also shown that the use of XantPhos-Pd-G2 can be crucial in suppressing side reactions like epimerization, which is critical for maintaining the stereochemical integrity of complex molecules. nih.govresearchgate.net Studies have demonstrated that maintaining an adequate concentration of the Pd(II) species derived from the precatalyst throughout the reaction is key to mitigating such unwanted epimerization. nih.gov

The high reactivity and stability of XantPhos-Pd-G2 have enabled its use in a variety of coupling reactions beyond C-N and C-O bond formation, including Suzuki-Miyaura, Heck, and Sonogashira couplings. chemicalbook.com Its reliability and broad utility have cemented its place as a vital tool in the synthetic chemist's arsenal, facilitating the development of new synthetic methodologies and the efficient production of valuable chemical entities. smolecule.comchemicalbook.com

Compound Information Table

| Compound Name | Synonym(s) | Molecular Formula |

| XantPhos-Pd-G2 | Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) | C₅₁H₄₂ClNOP₂Pd |

| Palladium(II) acetate | Pd(OAc)₂ | C₄H₆O₄Pd |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ |

| XantPhos | 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene | C₃₉H₃₂OP₂ |

| Carbazole | C₁₂H₉N | |

| GDC-0022 | Not Applicable |

Physicochemical Properties of XantPhos-Pd-G2

| Property | Value |

| Molecular Formula | C₅₁H₄₂ClNOP₂Pd mendelchemicals.comcymitquimica.com |

| Molecular Weight | ~888.7 g/mol smolecule.commendelchemicals.com |

| Appearance | Pale yellow crystalline powder vulcanchem.com |

| Melting Point | 188–196°C (decomposition) mendelchemicals.comvulcanchem.comchembk.com |

| Solubility | Soluble in solvents like dichloromethane (B109758) and THF vulcanchem.com |

| Stability | Air and moisture stable sigmaaldrich-jp.com |

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

1375325-77-1 |

|---|---|

分子式 |

C51H42ClNOP2Pd |

分子量 |

888.7 g/mol |

IUPAC 名称 |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride |

InChI |

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI 键 |

FAEFBQZYGQRYRN-UHFFFAOYSA-M |

规范 SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |

产品来源 |

United States |

Catalytic Activity and Reaction Scope of Xantphos Pd G2 in Cross Coupling Transformations

Carbon-Nitrogen (C-N) Cross-Coupling Reactions (Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds, which are prevalent in pharmaceuticals and other fine chemicals. nih.govacs.org XantPhos-Pd-G2 has proven to be a highly effective catalyst for these transformations. sigmaaldrich.comrsc.org

Mechanistic Considerations for Efficient Amidation Processes with XantPhos-Pd-G2

The catalytic cycle of a Buchwald-Hartwig amination catalyzed by XantPhos-Pd-G2 generally proceeds through a series of well-established steps:

Activation of the Precatalyst: The process begins with the activation of the Pd(II) precatalyst to a catalytically active Pd(0) species. vulcanchem.com This is typically achieved through reductive elimination, releasing the biphenylamine ligand. vulcanchem.com

Oxidative Addition: The generated Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate, [Xantphos-Pd(Ar)(X)]. nih.govwikipedia.org

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. Subsequent deprotonation by a base generates a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, regenerating the active Pd(0) catalyst. vulcanchem.comwikipedia.org

A critical aspect of efficient amidation is the choice of ligand. The Xantphos (B1684198) ligand, with its large bite angle, is known to promote the reductive elimination step and can adopt a rare trans-chelating coordination mode in the Pd(II) intermediate. nih.gov The efficiency of these reactions can be highly dependent on factors such as reaction concentration and catalyst loading. nih.govresearchgate.net

Applications in the Synthesis of Complex Organic Molecules, including Pharmaceutical Intermediates (e.g., GDC-0022)

XantPhos-Pd-G2 has found significant application in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. A prominent example is its use in the multi-kilogram scale synthesis of GDC-0022, an inhibitor of the retinoic acid receptor-related orphan receptor γ (RORγ). researchgate.netacs.orgresearchgate.net

A key step in the synthesis of GDC-0022 is a challenging late-stage palladium-catalyzed C-N coupling between a complex aryl bromide and a triazolo-bicyclic secondary amine. nih.govresearchgate.net The successful execution of this reaction on an 8.0 kg scale was pivotal, utilizing 1.0 mol % of XantPhos-Pd-G2 as the precatalyst. researchgate.netacs.org The optimized conditions involved the use of excess amine (1.2 equivalents), potassium phosphate (B84403) tribasic (K₃PO₄) as the base (1.5 equivalents), and potassium acetate (B1210297) (KOAc) as an additive (10 mol %). nih.govresearchgate.net This robust process enabled the preparation of over 5.0 kg of the GDC-0022 tosylate salt, which was crucial for preclinical studies. researchgate.netacs.org

The reaction conditions for the synthesis of the GDC-0022 intermediate are summarized in the table below.

| Parameter | Condition |

| Catalyst | XantPhos-Pd-G2 (1.0 mol %) |

| Substrates | Aryl bromide and triazolo-bicyclic secondary amine (1.2 equiv) |

| Base | K₃PO₄ (1.5 equiv) |

| Additive | KOAc (10 mol %) |

| Solvent | t-AmylOH/THF (3:1 v/v) |

| Temperature | 80°C |

| Scale | 8.0 kg |

Investigations into Stereochemical Control and Epimerization Attenuation in C-N Coupling Systems

A significant challenge in many cross-coupling reactions is the potential for epimerization at sensitive stereocenters, particularly under basic conditions. nih.govacs.org In the synthesis of GDC-0022, which contains a chiral sultam moiety, controlling the stereochemistry during the C-N coupling was critical. nih.govmdpi.com

Investigations revealed that the concentration of the XantPhos-Pd-G2 catalyst played a crucial role in suppressing epimerization. nih.gov When using 1.0 mol % of the precatalyst, the desired diastereomeric ratio of the product was maintained (98:2), and the reaction went to >99% conversion. nih.gov In contrast, reducing the catalyst loading to 0.5 mol % resulted in the reaction stalling at only 26% conversion and led to the formation of over 10% of the undesired diastereomer. nih.gov

Mechanistic studies using online HPLC-MS indicated that a Pd(II) oxidative addition complex, [Xantphos–Pd–Ar]⁺, is the key species responsible for mitigating epimerization. nih.govacs.org This complex remains at a constant concentration throughout the reaction when a sufficient catalyst loading (1.0 mol %) is used. nih.gov It is proposed that this Pd(II) species can undergo ligand exchange with the base (e.g., KOH formed in situ), preventing the base from causing epimerization of the stereocenter. nih.gov The presence of the Pd(II) complex effectively sequesters the base, thereby attenuating the rate of epimerization. nih.govacs.org

The following table summarizes the effect of XantPhos-Pd-G2 concentration on the C-N coupling reaction for GDC-0022 synthesis. nih.gov

| Catalyst Loading (mol %) | Conversion (%) | Product Diastereomeric Ratio (dr) |

| 1.0 | >99 | 98:2 |

| 0.5 | 26 | >10% of undesired diastereomer |

Carbon-Carbon (C-C) Cross-Coupling Reactions

XantPhos-Pd-G2 is also a competent catalyst for various carbon-carbon bond-forming reactions, expanding its utility in organic synthesis. sigmaaldrich.com

Suzuki-Miyaura Coupling Protocols Utilizing XantPhos-Pd-G2

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used C-C cross-coupling reactions. XantPhos-Pd-G2 has been identified as a suitable catalyst for this transformation. sigmaaldrich.com The second-generation Buchwald precatalysts, including XantPhos-Pd-G2, are known to be highly effective for a variety of Suzuki-Miyaura couplings, often allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com

While detailed protocols specifically highlighting XantPhos-Pd-G2 for a wide range of Suzuki couplings are part of the broader utility of Buchwald G2 precatalysts, specific research has shown its applicability. For instance, in some contexts, XPhos-Pd-G2, a related catalyst, was found to be effective in Suzuki-Miyaura couplings where XantPhos-Pd-G2 was less so, indicating that ligand choice is crucial for optimizing specific transformations. mdpi.comnih.gov However, the general effectiveness of G2 precatalysts in Suzuki reactions is well-documented. sigmaaldrich.com

Stille Coupling Applications Facilitated by XantPhos-Pd-G2

The Stille coupling involves the reaction of an organostannane with an organohalide. XantPhos-Pd-G2 is also listed as a suitable catalyst for this type of cross-coupling reaction. sigmaaldrich.com The robust nature of the catalyst allows it to facilitate the formation of C-C bonds under Stille conditions, although specific, detailed research findings focusing solely on XantPhos-Pd-G2 in this context are less prevalent in the provided search results than for Buchwald-Hartwig aminations. Another related catalyst, P(t-Bu)₃PdG2, has been noted for its activity in Stille reactions.

Sonogashira Coupling Transformations Catalyzed by XantPhos-Pd-G2

The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone for the synthesis of substituted alkynes. While traditionally requiring a copper(I) co-catalyst, modern methods often seek to eliminate copper to avoid the formation of alkyne homocoupling byproducts and to simplify purification.

XantPhos-based palladium systems have been identified as highly effective for facilitating Sonogashira couplings, including copper-free variations. sigmaaldrich.com The XantPhos ligand's wide bite angle is believed to stabilize the palladium catalyst, making it particularly suitable for these transformations. Research has shown that XantPhos-Pd-G2 and related systems can efficiently catalyze the coupling of various aryl halides, including challenging aryl chlorides, with terminal alkynes. researchgate.net

In some protocols, the combination of a palladium source like Pd(OAc)₂ with the XantPhos ligand is used. One study highlighted an efficient system for Sonogashira coupling using Pd(OAc)₂ with a Cu(Xantphos)I complex, where the phosphine (B1218219) ligand coordinates with copper, showcasing the versatility of the ligand in different catalytic setups. researchgate.net These reactions typically proceed with moderate to good yields for aryl bromides/iodides and electron-poor aryl chlorides. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | PdCl₂ (5 ppm), L₂ (1 mol%) | K₂CO₃ | EtOH | 83% mdpi.com |

| Iodobenzene (B50100) | Phenylacetylene | PdCl₂ (5 ppm), L₂ (1 mol%) | K₂CO₃ | EtOH | 75% mdpi.com |

| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / Cu(Xantphos)I | Cs₂CO₃ | DMF | Good researchgate.net |

| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂ / Cu(Xantphos)I | Cs₂CO₃ | DMF | Moderate researchgate.net |

Note: L₂ in the table refers to 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one, used as an alternative ligand in a specific study to highlight the effect of alkynone acceleration. mdpi.com

Negishi and Hiyama Coupling Implementations with XantPhos-Pd-G2

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, while the Hiyama coupling utilizes an organosilicon reagent. Both are powerful C-C bond-forming methods. The XPhos ligand, structurally related to XantPhos, is noted for its effectiveness in Negishi couplings. wikipedia.org While direct and extensive data for XantPhos-Pd-G2 in these specific couplings is less commonly highlighted than for Suzuki or Buchwald-Hartwig reactions, the general utility of bulky biarylphosphine ligands suggests its potential applicability. The effectiveness of these ligands often stems from their ability to promote the crucial reductive elimination step and stabilize the active catalytic species.

Heck Reaction Variants Employing XantPhos-Pd-G2

The Heck reaction, the coupling of an unsaturated halide with an alkene, is a vital tool for synthesizing substituted alkenes. The choice of ligand is critical in controlling regioselectivity and efficiency. While classic catalysts often involve triphenylphosphine, more advanced ligands like XantPhos are employed to enhance reaction scope and performance. The use of robust precatalysts like XantPhos-Pd-G2 can be advantageous in Heck reactions, particularly for challenging substrates or when seeking high turnover numbers.

Carbon-Heteroatom Bond-Forming Reactions (Other than C-N)

Beyond carbon-carbon bond formation, XantPhos-Pd-G2 is also instrumental in creating bonds between carbon and various heteroatoms, expanding its synthetic utility.

Direct Amination of Allylic Alcohols

The direct amination of allylic alcohols represents an atom-economical alternative to the more common Tsuji-Trost reaction, which typically requires pre-activation of the alcohol. Palladium catalysts bearing the XantPhos ligand have been successfully employed for this transformation. This method allows for the direct coupling of allylic alcohols with amines, proceeding through a π-allyl palladium intermediate. The efficiency of the XantPhos ligand in this context is attributed to its ability to facilitate the activation of the C-O bond of the alcohol and promote the subsequent nucleophilic attack by the amine.

Carbonylation of Aryl Halides (e.g., Iodobenzene to Methyl Benzoate)

Carbonylative coupling reactions introduce a carbonyl group into a molecule, typically using carbon monoxide (CO) gas. XantPhos has been identified as a highly effective ligand for carbonylative Sonogashira couplings. sigmaaldrich.com This extends to the alkoxycarbonylation of aryl halides, a process that converts them into valuable esters. For example, the carbonylation of iodobenzene in the presence of methanol, catalyzed by a XantPhos-palladium system, yields methyl benzoate. The robustness of the XantPhos ligand is crucial for maintaining catalytic activity under the pressures of CO required for the reaction.

Emerging Catalytic Applications of XantPhos-Pd-G2 in Diverse Organic Transformations

The versatility of XantPhos-Pd-G2 continues to be explored in a variety of novel and emerging catalytic applications. Its stability and reactivity make it a candidate for challenging transformations that require robust catalysts. One notable area is its use in complex, multi-step cascade reactions where multiple bonds are formed in a single operation. For instance, a domino process involving a double Sonogashira coupling, hydroamination, and benzannulation was achieved using a cooperative catalytic system that included a Cu(Xantphos)I complex. researchgate.net Furthermore, its application has been pivotal in large-scale syntheses where catalyst reliability and efficiency are paramount, such as in the kilogram-scale production of pharmaceutical intermediates where it was used at a loading of 1 mol%. uib.no The catalyst's role in mitigating side reactions, such as epimerization in complex molecules, highlights its advanced utility. uib.no

Mechanistic Investigations and Elucidation of Catalytic Cycles for Xantphos Pd G2

Precatalyst Activation and Formation of the Active Palladium Species

The journey from the stable precatalyst to the catalytically active species is a critical initiation phase. For XantPhos-Pd-G2, this activation involves the transformation of a Pd(II) complex into a reactive Pd(0) species.

Role of Base in Initiating Catalytic Activity

The activation of the second-generation (G2) Buchwald precatalysts, including XantPhos-Pd-G2, is critically dependent on the presence of a base. sigmaaldrich-jp.com These precatalysts feature a 2-amino-1,1'-biphenyl scaffold. sigmaaldrich-jp.comvulcanchem.com The base facilitates the deprotonation of the aminobiphenyl ligand, which initiates a reductive elimination process. sigmaaldrich-jp.com This step is crucial as it leads to the formation of the active L-Pd(0) species, where L represents the XantPhos (B1684198) ligand. sigmaaldrich-jp.com

The choice of base is significant; weak bases such as potassium phosphate (B84403) (K₃PO₄) or carbonate bases are sufficient to induce this activation at room temperature. sigmaaldrich-jp.comnih.gov This is a notable advantage over first-generation precatalysts which often required stronger bases or higher temperatures for efficient activation. sigmaaldrich-jp.comnih.gov The base not only participates in the initial activation but can also play a role throughout the catalytic cycle, for instance, by neutralizing acidic byproducts. acs.org In some cases, a dual role for a carboxylate base has been demonstrated, participating in both catalyst activation and reaction turnover. acs.org

Identification and Characterization of Mono-ligated Pd(0) Active Species

Extensive mechanistic studies, including kinetic, spectroscopic, and computational analyses, have strongly indicated that the active catalytic species in many palladium-catalyzed cross-coupling reactions is a mono-ligated Pd(0) complex, represented as (XantPhos)Pd(0). acs.orgchemrxiv.org These 12-electron species are highly reactive and coordinatively unsaturated, making them difficult to isolate and characterize directly. acs.orguvic.ca

The formation of this mono-ligated species is favored by the use of bulky ligands like XantPhos. acs.org While bis-ligated complexes, (Xantphos)₂Pd, can form, they are often less active or even inhibitory to the catalytic cycle. researchgate.net High concentrations of the XantPhos ligand can lead to the formation of this less soluble and less reactive bis-ligated species, thereby slowing down the reaction. researchgate.net The dissociation of one XantPhos ligand from the bis-ligated complex is considered a primary turnover-limiting factor in such cases. researchgate.net The generation of the active mono-ligated Pd(0) species from the G2 precatalyst is designed to be efficient, avoiding the formation of potential catalyst inhibitors that can arise from other activation methods. sigmaaldrich-jp.comrsc.org

Key Elementary Steps in the Catalytic Cycle

Once the active (XantPhos)Pd(0) species is formed, it enters the catalytic cycle, which is composed of several key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Kinetics and Thermodynamics of Oxidative Addition Processes

Oxidative addition is typically the first step in the catalytic cycle, where the Pd(0) center inserts into the carbon-halide bond of an aryl halide, forming a Pd(II) intermediate, (Xantphos)Pd(Ar)(X). vulcanchem.comnih.gov The kinetics of this process are influenced by the nature of the aryl halide and the ligand. For instance, the oxidative addition of aryl bromides to (Xantphos)Pd(0) complexes has been studied, with more reactive aryl halides like 4-bromobenzonitrile (B114466) reacting at room temperature, while less reactive ones like bromobenzene (B47551) require higher temperatures. nih.govacs.org

| Reactant | Conditions | Product | Yield | Reference |

| 4-bromobenzonitrile | Room Temperature | (Xantphos)Pd(4-C₆H₄CN)(Br) | 80% | nih.govacs.org |

| Bromobenzene | 80 °C | (Xantphos)Pd(C₆H₅)(Br) | - | nih.govacs.org |

Transmetalation Dynamics and Identification of Rate-Limiting Steps

Following oxidative addition, the transmetalation step involves the transfer of a nucleophilic partner from another metallic or organometallic reagent to the palladium center, displacing the halide. The dynamics of this step are often complex and can be the rate-limiting step in many cross-coupling reactions. nih.govuzh.ch

For example, in the N-arylation of amides, the transmetalation step was found to be rate-limiting. nih.gov The rate of this step can be influenced by the lability of the halide on the (Xantphos)Pd(Ar)(X) complex, with more labile triflate complexes undergoing faster "transmetalation" than the corresponding halide complexes. nih.gov The electrophilicity of the palladium center also plays a role; a more electrophilic palladium in a (Xantphos)Pd(Ar)Cl complex may lead to a faster rate of amide attack compared to the bromide analogue. nih.gov In some reactions, kinetic studies have shown a first-order dependence on the palladium catalyst concentration, suggesting its involvement in the turnover-limiting step. chinesechemsoc.org

Reductive Elimination Mechanisms and Their Dependence on the Ligand Environment

The final step of the catalytic cycle is reductive elimination, where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. vulcanchem.com The rate and efficiency of reductive elimination are highly dependent on the ligand environment.

The large bite angle of the XantPhos ligand is known to accelerate reductive elimination. acs.orgberkeley.eduresearchgate.net Studies comparing XantPhos with other bidentate phosphine (B1218219) ligands like DPPF have shown that complexes with the larger bite angle of Xantphos undergo reductive elimination at a higher rate and yield. berkeley.eduresearchgate.net For instance, the reductive elimination of N-aryl amidates from (Xantphos)Pd(II) complexes was found to be more efficient than from analogous complexes with smaller bite-angle ligands. berkeley.eduresearchgate.net

The geometry of the complex is also crucial. Reductive elimination typically occurs from a cis-coordinated complex. acs.org Studies on the reductive elimination of CF₃-Ph from a (Xantphos)Pd(CF₃)(Ph) complex revealed that the process occurs directly from the cis-isomer without requiring dissociation of a phosphine arm. acs.org The presence of excess Xantphos can have a minor decelerating effect on this process. acs.org In contrast, reductive elimination from fluoroalkyl palladium complexes is generally slower than from their non-fluorinated counterparts, though the Xantphos ligand has been shown to facilitate this step effectively. nih.gov

| Complex | Ligand | Bite Angle (°) | Relative Rate/Yield of Reductive Elimination | Reference |

| (Ligand)Pd(Ar)(Acetamidate) | Xantphos | ~112 | Higher | berkeley.eduresearchgate.net |

| (Ligand)Pd(Ar)(Acetamidate) | DPPF | ~99 | Lower | berkeley.eduresearchgate.net |

| (Xantphos)Pd(Ph)(CF₂CO₂Et) | Xantphos | ~112 | Fast (94% yield, 30 min, RT) | nih.gov |

| (Xantphos)Pd(Ph)(CF₃) | Xantphos | ~112 | Slower (requires 80 °C, 3h) | nih.gov |

Influence of Reaction Parameters on Catalytic Performance

The efficacy of XantPhos-Pd-G2 in cross-coupling reactions is highly dependent on carefully controlled reaction parameters. The optimization of these variables is crucial for achieving high yields, minimizing reaction times, and ensuring the desired selectivity.

The concentration of the XantPhos-Pd-G2 precatalyst is a critical parameter that directly influences reaction conversion, rate, and the suppression of side reactions. Studies have demonstrated an inverse correlation between catalyst loading and the extent of undesirable side reactions, such as epimerization in stereosensitive couplings. nih.gov

In a key C-N coupling reaction, a catalyst loading of 1.0 mol% of XantPhos-Pd-G2 resulted in over 99% conversion of the aryl bromide starting material within 50 hours, while maintaining high stereochemical purity. nih.gov In contrast, when the catalyst loading was halved to 0.5 mol%, the reaction stalled, achieving only 26% conversion after the same period and leading to the formation of over 10% of an undesired diastereomer. nih.gov This highlights that a sufficient catalyst concentration is necessary to ensure the desired reaction pathway outcompetes catalyst deactivation and side reactions. nih.gov

Online HPLC-MS monitoring has revealed that maintaining a 1.0 mol% catalyst loading is effective at preserving the concentration of the key [Xantphos–Pd–Ar]+ intermediate throughout the reaction. vulcanchem.com Lower loadings, such as 0.5 mol%, lead to a gradual decrease in this species, which is attributed to catalyst deactivation and explains the observed lower conversion rates. nih.govacs.org While lower catalyst loadings are economically and environmentally desirable, achieving them often requires extensive optimization to prevent premature catalyst decomposition. mdpi.compreprints.org In some challenging Suzuki-Miyaura couplings, loadings as high as 3.0 mol% were necessary to achieve full conversion, particularly when impurities that interfere with the palladium catalyst were present. mdpi.compreprints.org

Table 1: Effect of XantPhos-Pd-G2 Loading on C-N Coupling Performance

| Catalyst Loading (mol%) | Conversion of (3S,6R)-2 | Time (h) | Observed Epimerization | Reference |

|---|---|---|---|---|

| 1.0 | >99% | ~25-50 | Negligible; dr maintained at 98:2 | nih.gov |

| 0.5 | 26% (stalled) | >50 | Significant; >10% of (3S,6S)-3 formed | nih.gov |

The concentration of the XantPhos ligand relative to the palladium metal center has a profound effect on catalytic activity. Mechanistic studies have shown that catalyst activity is dramatically dependent on the palladium-to-ligand ratio. mit.edu While the active catalyst is a monoligated Pd(0) species, an excess of the XantPhos ligand can lead to the formation of a bis-ligated species, Pd(Xantphos)₂. mit.edu

This Pd(Xantphos)₂ complex has been identified as a less active or off-cycle species. mit.edu Its formation is detrimental to the reaction rate for two primary reasons:

Slow Ligand Dissociation : The catalytically active monoligated species is formed by the dissociation of one XantPhos ligand from the Pd(Xantphos)₂ complex. Magnetization transfer experiments have provided evidence that this dissociation process is slow, thus creating a kinetic bottleneck that limits the concentration of the active catalyst in solution. mit.edu

High Insolubility : The Pd(Xantphos)₂ species exhibits a high degree of insolubility, which can cause it to precipitate from the reaction mixture, effectively removing palladium from the catalytic cycle. mit.edu

Therefore, controlling the ligand-to-palladium ratio is essential to prevent the formation of this inhibitory bis-ligated species and maintain a high concentration of the active monoligated catalyst. mit.edu

The choice of solvent and the use of additives are pivotal in modulating the performance of the XantPhos-Pd-G2 system. The solvent not only facilitates the dissolution of reactants but also influences the stability and speciation of the catalyst. Common solvents for reactions utilizing this catalyst include ethers like 1,4-dioxane (B91453) and alcohols such as t-AmylOH. nih.govvulcanchem.com In some instances, solvent mixtures, for example DMF/EtOH/H₂O, have been employed to achieve optimal results. researchgate.net

Additives, particularly bases, are integral to the catalytic cycle, often facilitating the deprotonation of the nucleophile or participating in the regeneration of the active catalyst. mdpi.com

Bases : Strong inorganic bases like potassium phosphate (K₃PO₄) are frequently used and have proven effective in driving reactions to completion. nih.govacs.orgresearchgate.net Both inorganic and organic bases can be used successfully, although their relative efficacy can depend on solubility and their potential to form overly stable complexes with the palladium center. mdpi.com

Salts : The addition of salts like potassium acetate (B1210297) (KOAc) can also be beneficial. In certain C-N couplings, 10 mol% of KOAc was crucial for the success of the reaction on a kilogram scale. nih.gov

Reducing Agents : To counteract catalyst deactivation, certain additives can be introduced. In a methoxycarbonylation reaction catalyzed by a [PdCl₂(Xantphos)] complex, the addition of a reducing agent like ferrocene (B1249389) led to a significant increase in the turnover frequency (TOF) from approximately 260,000 h⁻¹ to over 300,000 h⁻¹, suggesting it helps to maintain the palladium in its active Pd(0) state. mdpi.com

Impact of Ligand Concentration on Reaction Rate and Speciation

Palladium Speciation and Catalyst Deactivation Pathways

Understanding the various palladium species present during a reaction and the pathways through which the catalyst deactivates is fundamental to optimizing reaction conditions and extending the catalyst's lifetime.

Throughout the catalytic cycle, the palladium center can exist in various forms, not all of which are productive. These non-productive forms are known as resting states or off-cycle species.

Pd(Xantphos)₂ : As discussed previously (Section 4.3.2), the bis-ligated palladium complex Pd(Xantphos)₂ is a significant off-cycle species. It forms at high ligand-to-palladium ratios and is characterized by low reactivity due to the slow dissociation of a XantPhos ligand to generate the active monoligated catalyst. mit.edu

Other Deactivation Species : In the presence of certain nucleophiles like thiols, palladium catalysts are known to form unreactive species such as hydridopalladium thiolates (LPd(H)SR) or bis(thiolate) complexes ([LPd(SR)₂]⁻), which act as catalyst resting states or lead to irreversible deactivation. amazonaws.com

The characterization of these species, often through techniques like ³¹P NMR and mass spectrometry, is crucial for elucidating the complete catalytic picture and identifying the root causes of inefficiency. nih.govmit.edu

Several strategies have been developed to minimize the impact of catalyst deactivation and, in some cases, to rejuvenate the catalyst.

Use of Additives : The addition of reducing agents can prevent or reverse deactivation caused by oxidation of the active Pd(0) species. For a [PdCl₂(Xantphos)] system, ferrocene was shown to increase the turnover frequency by about 15%, mitigating catalyst deactivation. mdpi.com

Ligand Recycling : An interesting deactivation pathway involves product inhibition, where the formed product coordinates to the palladium center, deactivating it. However, this process can sometimes release the phosphine ligand back into the solution. researchgate.net This free ligand can then react with an additional palladium precursor, allowing it to re-enter the catalytic cycle, a process described as in situ recycling of the ligand. researchgate.net

Ex-situ Regeneration : For industrial applications, more robust regeneration methods have been explored. Spent catalyst can potentially be recovered from reaction mixtures and regenerated through chemical treatment, such as with chlorine gas to reform a Pd(II) species, followed by re-coordination of the XantPhos ligand. vulcanchem.com

These strategies, aimed at maintaining the concentration and reactivity of the active catalyst, are essential for developing robust and efficient processes utilizing XantPhos-Pd-G2.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies of Xantphos Pd G2

Real-Time Reaction Monitoring Techniques

Continuous monitoring of a reaction as it progresses is crucial for capturing transient intermediates and understanding the dynamic interplay of various species.

Application of Online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Tracking Species and Epimerization

Online HPLC-MS has proven to be an indispensable tool for the real-time analysis of reactions catalyzed by XantPhos-Pd-G2. nih.govacs.org This technique allows for the continuous sampling and analysis of the reaction mixture, providing time-course profiles of reactants, products, and palladium-containing species. nih.govresearchgate.net

A significant application of online HPLC-MS is in the study of epimerization during cross-coupling reactions. For instance, in a C–N cross-coupling to form the RORγ inhibitor GDC-0022, online HPLC-MS was used to monitor the concentrations of diastereomers of both the starting material and the product. nih.govacs.org This real-time tracking revealed that the degree of epimerization was correlated with the palladium speciation in the solution. nih.govacs.org Specifically, the presence of Pd(II) complexes was found to suppress base-mediated epimerization. nih.gov

The data from these studies demonstrated that with a 1.0 mol % loading of XantPhos-Pd-G2, the reaction reached over 99% conversion within 50 hours, with a high diastereomeric ratio of 98:2. acs.org In contrast, at a lower catalyst loading of 0.5 mol %, the reaction stalled at 26% conversion and produced a significantly higher amount of the undesired epimer. acs.org Online HPLC-MS also enabled the in-situ observation of a [Xantphos–Pd–Ar]⁺ complex, providing further evidence for the role of Pd(II) species in mitigating epimerization. nih.govacs.org

| Catalyst Loading (mol %) | Time (h) | Conversion (%) | Product Diastereomeric Ratio (desired:undesired) |

|---|---|---|---|

| 1.0 | 50 | >99 | 98:2 |

| 0.5 | >50 | 26 | Significantly lower |

In Situ Spectroscopic Methods (e.g., ³¹P NMR, FTIR, XAFS) for Structural and Kinetic Insights

In situ spectroscopic techniques provide valuable information about the structure and concentration of catalytic species under actual reaction conditions.

³¹P NMR Spectroscopy: This technique is particularly useful for studying phosphine (B1218219) ligands like XantPhos (B1684198). researchgate.net Changes in the ³¹P NMR chemical shifts can indicate the coordination of the phosphine to the palladium center and the formation of different catalytic intermediates. researchgate.netup.ac.za For example, the ³¹P NMR spectrum of a mixture containing Pd(OAc)₂, Xantphos, and a substrate can reveal the formation of the active catalyst and its subsequent transformations throughout the reaction. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR allows for the monitoring of changes in vibrational frequencies of functional groups, providing insights into bonding and structural changes. science.govresearchgate.netuky.edu For example, it can be used to track the consumption of reactants and the formation of products by monitoring specific infrared absorption bands. In studies of related palladium complexes, FTIR has been used to confirm the formation of complexes and identify coordinating groups. science.gov

X-ray Absorption Fine Structure (XAFS) Spectroscopy: XAFS, which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the local electronic and geometric structure of the palladium center. researchgate.netacs.org XANES provides information about the oxidation state of palladium, while EXAFS reveals details about the coordination environment, such as the number and type of coordinating atoms and their distances from the palladium atom. science.govresearchgate.net In studies of related palladium systems, XAFS has been employed to characterize the structure of palladium acetate (B1210297) in solution and to observe the reduction of Pd(II) to Pd(0). researchgate.net

Quantitative Kinetic Studies and Catalytic Performance Metrics

Understanding the kinetics of a catalytic reaction is essential for optimizing reaction conditions and elucidating the reaction mechanism.

Determination of Turnover Frequencies (TOFs) and Turnover Numbers (TONs)

Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for quantifying the efficiency and activity of a catalyst. uab.cat TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. uab.catacs.org

For palladium-catalyzed cross-coupling reactions, high TONs and TOFs are desirable. While specific TOF and TON values for XantPhos-Pd-G2 are highly dependent on the specific reaction, substrate, and conditions, related palladium pincer complexes have achieved TONs up to 100,000 and TOFs in the range of 5,000-20,000 h⁻¹ in the coupling of aryl bromides. researchgate.net In some cases, with highly active catalysts, TONs can reach as high as 1,000,000. researchgate.net For carbonylative Suzuki-Miyaura cross-couplings, TONs on the order of 10⁷ have been observed with certain palladium precursors. acs.org

| Reaction Type | Catalyst System | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Source |

|---|---|---|---|---|

| Heck Reaction (Aryl Bromides) | Palladacycle | up to 100,000 | 5,000 - 20,000 | researchgate.net |

| Carbonylative Suzuki-Miyaura | Palladium Pincer Complex | 10⁷ | Not Specified | acs.org |

Computational Chemistry Approaches in Mechanistic Elucidation (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of transition metal-catalyzed reactions. acs.orgnih.govresearchgate.net DFT calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. acs.orgnih.gov

Comparisons and Synergies with Other Palladium Catalyst Systems

Comparative Catalytic Performance with Other Buchwald Precatalyst Generations (G1, G3, G4) and Related Ligand Systems (e.g., XPhos-Pd-G2, SPhos-Pd-G2)

The evolution of Buchwald precatalysts from the first (G1) to the fourth (G4) generation has been driven by the need for enhanced stability, activity, and broader substrate scope.

G1 Precatalysts: The initial generation required strong bases and elevated temperatures for activation to the active Pd(0) species. sigmaaldrich-jp.com

G2 Precatalysts: XantPhos-Pd-G2 belongs to the second generation, which incorporates a 2-aminobiphenyl (B1664054) scaffold. This structural modification allows for the generation of the active monoligated Pd(0) species at room temperature using weaker bases like carbonates or phosphates. sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com This advancement significantly broadened the applicability and improved the user-friendliness of these catalysts. sigmaaldrich.comsigmaaldrich.com

G3 Precatalysts: The third generation (G3) replaced the chloride ligand with a non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.comsigmaaldrich.com This change enhances solubility and stability in various organic solvents and allows for the use of bulkier phosphine (B1218219) ligands. sigmaaldrich-jp.comsigmaaldrich.com For instance, XantPhos (B1684198) Pd G3 has been effectively used in C-S cross-coupling reactions under microwave conditions. researchgate.net

G4 Precatalysts: G4 precatalysts were developed to address a rare issue where the carbazole (B46965) byproduct, generated upon activation of G3 precatalysts, could interfere with the reaction. sigmaaldrich-jp.com By using an N-methylated aminobiphenyl scaffold, G4 catalysts produce N-methylcarbazole, a more benign byproduct. sigmaaldrich-jp.comsigmaaldrich.com XantPhos Pd G4 has demonstrated high activity in low-temperature aminocarbonylations. sigmaaldrich.com

When compared to other G2 precatalysts with different ligands, the performance varies based on the specific reaction.

XPhos-Pd-G2 & SPhos-Pd-G2: These catalysts, featuring bulky monophosphine ligands, are often highly efficient for various cross-coupling reactions. nasc.ac.inalfa-chemistry.com For instance, in Suzuki-Miyaura couplings of challenging substrates, XPhos-Pd-G2 has shown excellent results with low catalyst loadings. nasc.ac.inresearchgate.net The choice between XantPhos, XPhos, or SPhos often depends on the specific substrates and reaction conditions, with each ligand offering a unique steric and electronic profile that can influence catalytic activity and selectivity. While Xantphos is a bidentate ligand, the monodentate XPhos and SPhos can be highly effective, sometimes outperforming bidentate systems in specific applications. nasc.ac.in

| Generation | Key Feature | Activation Conditions | Byproduct | Example Application |

|---|---|---|---|---|

| G1 | Phenethylamine scaffold sigmaaldrich-jp.com | Strong base, elevated temperature sigmaaldrich-jp.com | - | Initial cross-coupling protocols sigmaaldrich-jp.com |

| G2 (e.g., XantPhos-Pd-G2) | 2-Aminobiphenyl scaffold sigmaaldrich-jp.comsigmaaldrich.com | Weak base, room temperature sigmaaldrich.comsigmaaldrich.com | Carbazole sigmaaldrich-jp.com | Suzuki-Miyaura, Buchwald-Hartwig couplings matthey.com |

| G3 | Methanesulfonate (OMs) anion sigmaaldrich-jp.comsigmaaldrich.com | Weak base, enhanced solubility sigmaaldrich-jp.com | Carbazole sigmaaldrich-jp.com | C-S cross-coupling (XantPhos Pd G3) researchgate.net |

| G4 | N-methyl-2-aminobiphenyl scaffold sigmaaldrich-jp.comsigmaaldrich.com | Weak base, high activity sigmaaldrich.com | N-methylcarbazole sigmaaldrich-jp.comsigmaaldrich.com | Low-temperature aminocarbonylations (XantPhos Pd G4) sigmaaldrich.com |

Distinction from Other Common Palladium Ligands (e.g., BINAP, dppf, RuPhos, BrettPhos)

The XantPhos ligand possesses unique structural features that set it apart from other widely used phosphine ligands.

Bite Angle: XantPhos is known for its exceptionally wide "bite angle," the P-Pd-P bond angle in the chelated complex. This large and flexible bite angle is a defining characteristic that influences the geometry and reactivity of the catalytic intermediates, often promoting reductive elimination. researchgate.net

Compared to BINAP and dppf: While BINAP and dppf are also chelating bisphosphine ligands, they have different backbone structures (biaryl and ferrocenyl, respectively) and more rigid, smaller bite angles compared to XantPhos. rsc.org These differences can lead to variations in catalytic activity and selectivity. For example, in certain amination reactions, XantPhos has proven to be highly effective. rsc.org Conversely, dppf-ligated palladium complexes have been used in Sonogashira-type coupling reactions followed by reductive cyclization. researchgate.net

Compared to RuPhos and BrettPhos: These are bulky, electron-rich monophosphine ligands from the Buchwald family. rsc.org Unlike the bidentate XantPhos, these monodentate ligands typically form highly active, low-coordinate L1Pd(0) species. nih.gov The choice between the bidentate XantPhos and these monodentate ligands is often crucial; for instance, while Xantphos is a generalist ligand, it can be less effective for reactions involving unactivated aryl chlorides, where ligands like NIXANTPHOS (a derivative) or bulky monodentate phosphines may show superior performance. researchgate.net

Homogeneous and Heterogeneous Catalysis Using XantPhos-Pd Systems

XantPhos-Pd complexes are predominantly used in homogeneous catalysis , where the catalyst is dissolved in the reaction medium. researchgate.netrsc.org This ensures high activity and selectivity due to the well-defined nature of the molecular catalyst. rsc.org The [PdCl2(Xantphos)] complex, for example, is a highly active homogeneous catalyst for the methoxycarbonylation of iodobenzene (B50100). mdpi.com

However, the principles of homogeneous catalysis using XantPhos-Pd systems have been extended to develop heterogeneous catalysts. This typically involves immobilizing the XantPhos-Pd complex onto a solid support or creating nanoparticles. nih.govacs.org These heterogeneous systems aim to combine the high activity of the molecular catalyst with the practical advantages of heterogeneous catalysis, such as easy separation and recycling. nih.gov For instance, palladium nanoparticles ligated with ligands like SPhos or tBuXPhos have been used for C-N cross-coupling reactions in water, demonstrating the potential for creating more sustainable catalytic processes. nih.govacs.org

Exploration of Dual Catalytic Systems Involving XantPhos-Pd-G2

The unique properties of XantPhos-Pd catalysts make them suitable for inclusion in dual catalytic systems, where two distinct catalytic cycles operate concurrently to achieve a transformation not possible with either catalyst alone.

Research has explored using a XantPhos-Pd system in conjunction with another metal catalyst. For example, a co-catalytic system for the direct arylation of heteroarenes has been reported that involves a Xantphos complex of copper working in tandem with a separate palladium catalyst. scholaris.ca In this system, the Xantphos-copper complex is proposed to activate the heteroarene, while the palladium catalyst facilitates the cross-coupling with the aryl halide. scholaris.ca Such dual systems expand the synthetic utility of the catalyst, enabling more complex and efficient molecular constructions.

In another example, the Pd-catalyzed cross-coupling of aryl mesylates with potassium carboxylates was achieved using a dual catalytic system of Pd(dba)2 and Cu2O with an imidazolyl phosphine ligand, showcasing the power of combining palladium with a co-catalyst to drive challenging transformations. rsc.org While this specific example does not use XantPhos, it highlights the principle of dual catalysis that can be applied to XantPhos-Pd-G2 systems.

Future Directions and Research Perspectives for Xantphos Pd G2 Catalysis

Development of Novel Synthetic Methodologies and Reaction Discovery

While XantPhos-Pd-G2 is well-established for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, ongoing research is expanding its catalytic repertoire to novel and more complex transformations. organic-chemistry.orgsigmaaldrich.comchemicalbook.com The unique steric and electronic properties conferred by the Xantphos (B1684198) ligand, characterized by its wide P-Pd-P bite angle, enable reactivity patterns that are inaccessible with other phosphine (B1218219) ligands. nih.govacs.orgmdpi.com

Future research is focused on harnessing these features for new reaction discoveries. One promising area is in photoredox/palladium dual catalysis. For instance, visible-light-induced Heck reactions have been successfully developed using a combination of a palladium source and the Xantphos ligand, allowing for the formation of C-C bonds under mild, room-temperature conditions. rsc.org This methodology has been applied to synthesize a variety of functionalized alkenes. rsc.org

Another area of active development is multicomponent reactions, which offer a streamlined approach to building molecular complexity. A notable example is the palladium-catalyzed three-component regiodivergent alkenylamination of 1,3-dienes. nih.gov In these reactions, the Xantphos-Pd catalyst selectively directs the amination to the C3 position of the diene, a selectivity largely influenced by the substrate's structure to preserve conjugation. nih.gov

Furthermore, the application of XantPhos-Pd catalysts in carbonylation reactions continues to be an area of interest. mdpi.comrsc.org The [PdCl2(Xantphos)] complex has demonstrated exceptionally high activity for the methoxycarbonylation of iodobenzene (B50100), achieving very high turnover frequencies (TOFs). mdpi.com The development of tandem processes, where multiple catalytic transformations occur in a single pot, represents another frontier. mdpi.comresearchgate.net For example, combining a Xantphos-Pd-G2 catalyzed cross-coupling with other reactions like a subsequent cyclization can significantly improve synthetic efficiency. beilstein-journals.org

| Novel Reaction Type | Substrates | Key Features | Reference |

| Visible-Light Induced Heck Reaction | α-Heteroatom substituted alkyl halides, Alkenes | Room temperature, Dual ligand system (Xantphos and triphenylphosphine) can be beneficial. | rsc.org |

| Three-Component Alkenylamination | 1,3-Dienes, Alkenyl triflates, Amines | Regioselective C3-amination, Rapid buildup of molecular complexity. | nih.gov |

| Methoxycarbonylation | Iodobenzene, Carbon Monoxide, Methanol | Extremely high turnover frequency (TOF > 260,000 h⁻¹), High selectivity for the ester product. | mdpi.com |

| Decarboxylative Desaturation | N-acyloxy phthalimides | Dual phosphine ligand system (Xantphos and Cy-JohnPhos), Visible-light induced. | rsc.org |

Rational Catalyst Design for Enhanced Activity, Selectivity, and Robustness

Improving upon the already impressive performance of XantPhos-Pd-G2 requires a deep mechanistic understanding to guide the rational design of next-generation catalysts. Research in this area focuses on modifying the Xantphos ligand framework to fine-tune its steric and electronic properties. nih.govacs.org

A key avenue of exploration is the development of enantioselective transformations. This involves creating chiral derivatives of the Xantphos ligand to control the stereochemistry of the reaction products. vulcanchem.com Such advancements would be particularly valuable for the synthesis of chiral amines and other building blocks for the pharmaceutical industry.

Modifications to the xanthene backbone of the ligand are also being investigated. Computational studies have suggested that altering the substituents on the xanthene core, such as the methyl groups at the 9-position, could enhance catalyst stability and longevity, especially in polar solvents. vulcanchem.com This could broaden the applicability of these catalysts in areas like bioconjugation chemistry. vulcanchem.com

Recent mechanistic studies have highlighted the critical role of in situ ligand oxidation. chemrxiv.org In some C-H activation reactions, the active catalyst is not the Pd(0)-Xantphos species but rather a complex where one of the phosphine groups is oxidized to a phosphine oxide (Xantphos(O)). chemrxiv.orgacs.org This mono-oxidation creates a hemilabile ligand that can open a coordination site on the palladium center, facilitating key steps in the catalytic cycle. chemrxiv.org Understanding and controlling this oxidation process is a key target for rational catalyst design. It may be possible to design ligands that are pre-oxidized or that undergo oxidation more readily and selectively, leading to more efficient and robust catalytic systems.

| Design Strategy | Objective | Approach | Potential Impact |

| Enantioselective Variants | Control Stereochemistry | Introduction of chiral elements into the Xantphos ligand backbone. | Access to enantiomerically pure pharmaceuticals and fine chemicals. |

| Backbone Modification | Enhance Stability/Solubility | Altering substituents on the xanthene core (e.g., at the 9-position). | Improved performance in polar media, broader utility (e.g., bioconjugation). |

| Ligand Oxidation Control | Increase Activity | Designing ligands that form the active mono-oxide species more efficiently. | More robust and efficient catalysts for challenging C-H functionalization reactions. |

| Bite Angle Engineering | Tune Reactivity/Selectivity | Developing Xantphos analogues with different heterocyclic backbones to modulate the P-M-P angle. nih.govacs.orgcore.ac.uk | Optimization of catalyst performance for specific reaction types (e.g., hydroformylation, carbonylation). |

Advancements in Process Intensification and Scalability of XantPhos-Pd-G2 Catalyzed Reactions

The successful application of XantPhos-Pd-G2 in synthesizing active pharmaceutical ingredients (APIs) on a multi-kilogram scale underscores its industrial relevance. nih.govmdpi.com Future research aims to further enhance the efficiency and sustainability of these processes through process intensification.

One major focus is the adaptation of XantPhos-Pd-G2 catalyzed reactions to continuous flow manufacturing. vulcanchem.com Integrating these catalytic systems with microreactor technology offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production of fine chemicals and APIs.

Catalyst loading and recovery are critical factors for scalability and cost-effectiveness. While XantPhos-Pd-G2 is highly active, often requiring only low catalyst loadings (e.g., <1 mol%), minimizing palladium contamination in the final product is paramount, especially in the pharmaceutical industry. nih.govacs.org Research into advanced catalyst recovery techniques, such as membrane filtration, is ongoing. vulcanchem.com These methods aim to recover a high percentage of the palladium catalyst from the reaction mixture, allowing for its potential reuse and ensuring product purity with residual palladium levels below regulatory limits (e.g., <5 ppm). vulcanchem.com

Process Analytical Technology (PAT) is also playing an increasingly important role in optimizing large-scale reactions. nih.govacs.org The use of online monitoring techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) provides real-time data on reaction progress. nih.govacs.org This data is invaluable for understanding reaction kinetics, identifying catalyst deactivation pathways, and optimizing reaction conditions to maximize yield and minimize impurities, as demonstrated in the kilogram-scale synthesis of GDC-0022. nih.govacs.org

| Process Parameter | Scale-Up Challenge | Future Direction / Solution | Reference |

| Manufacturing Mode | Batch processing limitations (safety, consistency). | Continuous flow manufacturing using microreactors. | vulcanchem.com |

| Catalyst Loading | Cost and product contamination with palladium. | Optimization to sub-mol% levels; use of highly active precatalysts. | nih.govmdpi.comacs.org |

| Catalyst Recovery | Loss of expensive catalyst; product purity. | Advanced membrane filtration; regeneration of spent catalyst. | vulcanchem.com |

| Process Control | Ensuring consistent product quality and yield. | Implementation of Process Analytical Technology (PAT) like online HPLC-MS. | nih.govacs.org |

Integration of Computational and Data-Driven Approaches in Catalyst Optimization and Discovery

The synergy between experimental work and computational modeling is accelerating the pace of catalyst development. Computational chemistry, particularly Density Functional Theory (DFT), was instrumental in the initial design of wide-bite-angle ligands like Xantphos. nih.govacs.orguga.edu Today, these tools are being used to gain deeper mechanistic insights into XantPhos-Pd-G2 catalyzed reactions, helping to rationalize observed reactivity and selectivity, and to predict the properties of novel ligand architectures. mit.edunih.gov

Looking forward, the integration of machine learning (ML) and other data-driven approaches holds immense promise. nih.govmit.edu High-throughput experimentation (HTE) platforms, such as those available in 24-well or 96-well plate formats, can rapidly screen large libraries of catalysts, ligands, bases, and solvents for a given reaction. uni-onward.com.tw This generates vast datasets that are ideal for training machine learning models.

These ML models can then be used to predict the outcomes of new, untested reaction combinations, effectively navigating the complex, multidimensional space of reaction optimization. mit.edu This in silico screening can identify promising reaction conditions before any experiments are run, saving significant time, resources, and expensive materials. mit.edu By combining mechanistic understanding from DFT with the predictive power of ML trained on HTE data, researchers can move towards a more predictive and rational paradigm for catalyst discovery and optimization, moving beyond serendipity and trial-and-error. nih.gov The development of comprehensive ligand parameterization databases will be crucial for the success of these data-driven strategies. nih.govmdpi.com

常见问题

Basic Research Questions

Q. What are the key structural features of XantPhos-Pd-G2 that influence its catalytic activity in cross-coupling reactions?

- Methodological Answer : The catalytic efficiency of XantPhos-Pd-G2 arises from its bidentate XantPhos ligand, which provides steric bulk and electronic tuning, and the palladium center enabling oxidative addition and reductive elimination. Key structural parameters include the bite angle (∼108°), the rigidity of the xanthene backbone, and the arylphosphine substituents. Characterization via X-ray crystallography, NMR (e.g., P NMR for ligand coordination), and DFT calculations can validate these features .

Q. How should XantPhos-Pd-G2 be synthesized and characterized for reproducibility in academic studies?

- Methodological Answer : Synthesis involves reacting PdCl with the XantPhos ligand under inert conditions. Characterization requires:

- Purity analysis : HPLC or GC-MS to confirm absence of unreacted precursors.

- Structural confirmation : Single-crystal X-ray diffraction for Pd-ligand coordination geometry.

- Thermal stability : TGA/DSC to assess decomposition temperatures (melting point: 188–196°C) .

- Reproducibility hinges on strict adherence to anhydrous conditions and standardized purification protocols.

Q. What are the standard catalytic applications of XantPhos-Pd-G2, and how do reaction conditions vary across these applications?

- Methodological Answer : XantPhos-Pd-G2 is widely used in Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. Key variables include:

- Solvent : Toluene or dioxane for Suzuki; DMA or DMF for Buchwald-Hartwig aminations.

- Base : CsCO (for aryl halide activation) or NaOtBu (for amine coupling).

- Temperature : 80–110°C, depending on substrate reactivity.

- Ligand-to-Pd ratio : Typically 1:1 to 2:1 to prevent Pd black formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal ligand ratios for XantPhos-Pd-G2 in Suzuki-Miyaura couplings?

- Methodological Answer : Discrepancies often stem from substrate electronic/steric differences. A systematic approach includes:

- Design of Experiments (DoE) : Vary ligand ratios (0.5:1 to 3:1) while monitoring yield and Pd aggregation (via TEM).

- Kinetic studies : Track reaction progress via in-situ IR or F NMR to identify rate-limiting steps.

- Computational modeling : Use DFT to predict ligand saturation effects under varying conditions .

Q. What advanced techniques are suitable for probing the mechanistic role of XantPhos-Pd-G2 in C–N bond formation?

- Methodological Answer :

- Operando spectroscopy : Use XAS (X-ray absorption spectroscopy) to monitor Pd oxidation states during catalysis.

- Isotopic labeling : N-labeled amines to trace bond-forming pathways via GC-MS/NMR.

- Cryo-STEM : Capture transient Pd clusters or intermediates at low temperatures .

Q. How can researchers address batch-to-batch variability in XantPhos-Pd-G2 performance for industrial-scale reaction optimization?

- Methodological Answer :

- Quality control : Implement ICP-MS for trace metal analysis and BET surface area measurements for consistency.

- Accelerated aging studies : Expose catalyst batches to controlled humidity/temperature to identify degradation pathways.

- Machine learning : Train models on historical batch data to predict optimal reaction parameters for new batches .

Q. What methodologies are recommended for analyzing competing side reactions when using XantPhos-Pd-G2 in Heck couplings?

- Methodological Answer :

- Reaction profiling : Use LC-MS to identify byproducts (e.g., homocoupling or β-hydride elimination products).

- Kinetic isotope effects (KIE) : Compare to distinguish between oxidative addition and migratory insertion steps.

- Microreactor trials : Screen substrates under flow conditions to minimize side reactions .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating the catalytic efficiency of XantPhos-Pd-G2 across diverse substrates?

- Methodological Answer :

- Multivariate analysis : PCA (Principal Component Analysis) to correlate substrate properties (Hammett σ, Taft steric parameters) with yield.

- Error analysis : Calculate standard deviations across triplicate runs and report confidence intervals.

- Open-data practices : Share raw NMR/GC files in repositories like Zenodo for independent validation .

Q. How should researchers document experimental protocols for XantPhos-Pd-G2 to ensure reproducibility?

- Methodological Answer :

- Appendix templates : Include detailed sections on glovebox protocols, solvent drying methods, and catalyst handling.

- Metadata standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving.

- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to timestamp procedures and raw data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。